
Mild aconitate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
A C19 norditerpenoid alkaloid (DITERPENES) from the root of ACONITUM; DELPHINIUM and larkspurs. It activates VOLTAGE-GATED SODIUM CHANNELS. It has been used to induce ARRHYTHMIAS in experimental animals and it has anti-inflammatory and anti-neuralgic properties.
科学的研究の応用
Biochemical Role in Metabolism
Mild aconitate is an intermediate in the citric acid cycle, playing a crucial role in cellular metabolism. It is produced from citrate through the action of aconitase enzymes and can be further converted into isocitrate. The regulation of these metabolic pathways is vital for maintaining energy homeostasis within cells.
Table 1: Key Metabolites in the Citric Acid Cycle
Metabolite | Function |
---|---|
Citrate | Source of acetyl-CoA for biosynthesis |
Isocitrate | Precursor for α-ketoglutarate |
α-Ketoglutarate | Important for amino acid synthesis |
Succinyl-CoA | Precursor for heme synthesis |
Succinate | Involved in energy production |
Immunomodulatory Effects
Recent studies have highlighted the immunomodulatory properties of this compound. It has been shown to influence immune responses by modulating the mitochondrial unfolded protein response (UPR mt) and affecting levels of key metabolites such as oxaloacetate.
In a study involving Caenorhabditis elegans, genetic inhibition of mitochondrial aconitase (ACO2) was found to enhance immunity against pathogenic bacteria by altering the UPR mt pathway and increasing oxaloacetate levels, suggesting that targeting this pathway could be beneficial for developing antibacterial therapies .
Case Study: Immune Response Enhancement
- Organism : Caenorhabditis elegans
- Intervention : Genetic knockdown of ACO2
- Outcome : Increased survival rates against bacterial infections, indicating enhanced immune function.
Therapeutic Potential in Autoimmune Diseases
The ACOD1/itaconate pathway has emerged as a significant focus in autoimmune disease research. Studies indicate that modulation of this pathway can have therapeutic benefits in conditions like systemic lupus erythematosus (SLE). In knockout mouse models, absence of ACOD1 led to exacerbated symptoms of lupus, highlighting its protective role .
Table 2: Implications of ACOD1/Itaconate Pathway
Condition | Findings |
---|---|
Systemic Lupus Erythematosus | Dysregulation linked to disease severity |
Cardiovascular Diseases | Potential biomarker for risk assessment |
Clinical Applications and Future Directions
The applications of this compound extend into clinical settings, particularly regarding its potential as a biomarker for diseases like Alzheimer’s disease (AD) and multiple sclerosis (MS). Research indicates that ACO2 activity is reduced in patients with AD, suggesting its use as a prognostic marker .
Case Study: ACO2 Activity as a Biomarker
- Population : Patients with Alzheimer's Disease
- Findings : Lower ACO2 activity correlated with disease severity and antioxidant protection levels.
特性
CAS番号 |
8006-38-0 |
---|---|
分子式 |
C34H47NO11 |
分子量 |
645.7 g/mol |
IUPAC名 |
[(2R,3R,5R,8R,10R,17S)-8-acetyloxy-11-ethyl-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate |
InChI |
InChI=1S/C34H47NO11/c1-7-35-15-31(16-41-3)20(37)13-21(42-4)33-19-14-32(40)28(45-30(39)18-11-9-8-10-12-18)22(19)34(46-17(2)36,27(38)29(32)44-6)23(26(33)35)24(43-5)25(31)33/h8-12,19-29,37-38,40H,7,13-16H2,1-6H3/t19-,20?,21?,22-,23?,24?,25-,26-,27?,28?,29?,31?,32-,33?,34-/m1/s1 |
InChIキー |
XFSBVAOIAHNAPC-SNMMDUFQSA-N |
SMILES |
CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)OC(=O)C)OC)OC)O)COC |
異性体SMILES |
CCN1CC2([C@H]3C(C4[C@@H]1C3([C@@H]5C[C@]6(C([C@@H]5[C@@]4(C(C6OC)O)OC(=O)C)OC(=O)C7=CC=CC=C7)O)C(CC2O)OC)OC)COC |
正規SMILES |
CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)OC(=O)C)OC)OC)O)COC |
Key on ui other cas no. |
302-27-2 |
ピクトグラム |
Acute Toxic |
同義語 |
Acetylbenzoyl aconine Acetylbenzoyl-aconine Acetylbenzoylaconine Aconitane-3,8,13,14,15-pentol, 20-ethyl-1,6,16-trimethoxy-4-(methoxymethyl)-, 8-acetate 14-benzoate, (1alpha,3alpha,6alpha,14alpha,15alpha,16beta)- Aconitine |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。